molecular formula C10H14BrNO B11757489 4-Bromo-2-isopropoxy-5-methylaniline

4-Bromo-2-isopropoxy-5-methylaniline

Cat. No.: B11757489
M. Wt: 244.13 g/mol
InChI Key: XQFOMCMQQIHFIF-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropoxy-5-methylaniline is an organic compound with the molecular formula C10H14BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, an isopropoxy group at the 2-position, and a methyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isopropoxy-5-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of 2-isopropoxy-5-methylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the regioselectivity of the bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isopropoxy-5-methylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts under mild conditions.

Major Products Formed

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-2-isopropoxy-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropoxy-5-methylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and isopropoxy group can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylaniline: Similar structure but lacks the isopropoxy group.

    2-Isopropoxy-5-methylaniline: Similar structure but lacks the bromine atom.

    4-Bromo-2-isopropoxyaniline: Similar structure but lacks the methyl group.

Uniqueness

4-Bromo-2-isopropoxy-5-methylaniline is unique due to the presence of all three substituents (bromine, isopropoxy, and methyl) on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-bromo-5-methyl-2-propan-2-yloxyaniline

InChI

InChI=1S/C10H14BrNO/c1-6(2)13-10-5-8(11)7(3)4-9(10)12/h4-6H,12H2,1-3H3

InChI Key

XQFOMCMQQIHFIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OC(C)C)N

Origin of Product

United States

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